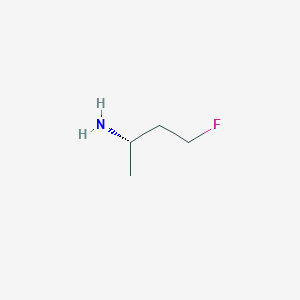

(S)-4-Fluorobutan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10FN |

|---|---|

Molecular Weight |

91.13 g/mol |

IUPAC Name |

(2S)-4-fluorobutan-2-amine |

InChI |

InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1 |

InChI Key |

CTWNQUCWODHDGS-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](CCF)N |

Canonical SMILES |

CC(CCF)N |

Origin of Product |

United States |

Significance of Chiral Fluorinated Compounds in Modern Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cyu.frmdpi.com Fluorine's high electronegativity and small atomic radius can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com In medicinal chemistry, for instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to enhanced therapeutic potency and improved pharmacokinetic profiles. acs.orgnih.gov It is estimated that a significant percentage of new pharmaceuticals approved by the FDA contain fluorine. mdpi.com

The development of chiral fluorinated compounds has added another layer of sophistication to drug design and asymmetric synthesis. acs.org Chirality, or the "handedness" of a molecule, is fundamental to biological systems, as living organisms are composed of chiral molecules like amino acids and sugars. openaccessgovernment.org Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. openaccessgovernment.org The synthesis of enantiomerically pure fluorinated compounds is therefore a critical area of research. acs.orgrsc.org

General Scope of Chiral Amine Building Blocks

Chiral amines are indispensable components in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals. openaccessgovernment.orgresearchgate.net They are frequently found as core structural motifs in biologically active molecules. rsc.org Beyond their presence in final products, chiral amines are widely employed as versatile intermediates and reagents in asymmetric synthesis. For example, they can act as chiral bases in enantioselective deprotonation reactions or as resolving agents for racemic mixtures of acids. sigmaaldrich.comsigmaaldrich.com

The stereoselective synthesis of chiral amines is a major focus of synthetic organic chemistry, with numerous methods developed to achieve high levels of enantiopurity. researchgate.net These methods include reductive amination, hydroamination, and the use of chiral auxiliaries. researchgate.net The availability of a diverse range of chiral amine building blocks is crucial for the efficient and economical production of complex, single-enantiomer drugs. openaccessgovernment.org

Specific Focus on S 4 Fluorobutan 2 Amine As a Chiral Scaffold

Stereoselective Preparation Methodologies

The synthesis of single enantiomers of chiral molecules is of significant importance, and various strategies have been developed to achieve this. bccollegeasansol.ac.in These methodologies aim to be step-wise efficient, produce low waste, and utilize inexpensive starting materials for the synthesis of α-chiral amines in high yields and enantioselectivity. d-nb.info

Chiral Pool Approaches to this compound

Chiral pool synthesis, also known as the chiron approach, utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.in Common sources for the chiral pool include amino acids, carbohydrates, and chiral carboxylic acids. bccollegeasansol.ac.inuh.edu This strategy leverages the inherent chirality of the starting material to introduce the desired stereochemistry into the target molecule. bccollegeasansol.ac.ind-nb.info While a direct synthesis of this compound from a specific chiral pool starting material is not extensively detailed in the provided results, the principles of this approach are well-established. For instance, the synthesis of other chiral amines, such as (S)-Vigabatrin from (R)-methionine, demonstrates the application of this methodology. d-nb.info

Asymmetric Catalytic Strategies for Enantioselective Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. diva-portal.orgdiva-portal.org This approach is often favored for its efficiency and atom economy. diva-portal.org

Organocatalysis employs small organic molecules as catalysts. beilstein-journals.org These metal-free catalysts can activate substrates through various interactions, such as hydrogen bonding, to facilitate enantioselective transformations. mdpi.com For example, chiral phosphoric acids and their derivatives have been used in the enantioselective reduction of imines. A BINOL-derived boro-phosphate has been shown to catalyze the enantioselective reduction of α-trifluoromethylated imines to provide chiral α-trifluoromethylated amines with high yields and excellent enantioselectivities. organic-chemistry.org Similarly, multifunctional thiourea-based catalysts have been effective in the enantioselective reduction of β-trifluoromethyl nitroalkenes, leading to chiral β-trifluoromethyl amines. unimi.it While specific examples for this compound are not detailed, these organocatalytic methods for analogous fluorinated amines highlight the potential of this strategy.

| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| BINOL-derived boro-phosphate | α-Trifluoromethylated imines | Chiral α-trifluoromethylated amines | High |

| Thiourea-based | β-Trifluoromethyl nitroalkenes | Chiral β-trifluoromethyl amines | Up to 97% |

Table 1: Examples of Organocatalytic Routes to Chiral Fluorinated Amines

Transition-metal-catalyzed asymmetric hydrogenation is a widely used and efficient method for producing chiral amines. sioc-journal.cn This process typically involves the reduction of a prochiral imine or enamine using a chiral metal complex. sioc-journal.cnkanto.co.jp Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed. sioc-journal.cnkanto.co.jpethz.ch The asymmetric hydrogenation of C=N bonds is a key strategy for constructing chiral amines. sioc-journal.cn While noble metals have been historically dominant, there is a growing interest in using earth-abundant metals like iron and cobalt. sioc-journal.cn

Reductive amination is another powerful two-step strategy that starts from a prochiral carbonyl compound to form a primary chiral amine. d-nb.info This method has been successfully applied in the synthesis of various pharmaceutical drugs. d-nb.info

| Metal Catalyst | Ligand Type | Substrate | Product | Key Features |

| Ruthenium | Chiral Diamine | Ketones, Imines | Chiral Alcohols, Chiral Amines | High yields and optical purities. kanto.co.jp |

| Rhodium | Chiral Bisphosphines | Enamines | Chiral Amines | Crucial for synthesis of drugs like Januvia. ethz.ch |

| Iridium | P-stereogenic MaxPHOX | N-alkyl imines | Chiral Amines | High enantioselectivity for N-methyl and N-alkyl imines. organic-chemistry.org |

Table 2: Overview of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov Enzymes such as transaminases, oxidases, and imine reductases are particularly useful for the synthesis of chiral amines. nih.govresearchgate.net Protein engineering and directed evolution have significantly expanded the substrate scope and efficiency of these biocatalysts. nih.govnih.gov

Transaminases are a key class of enzymes for chiral amine synthesis. chimia.ch For instance, the (S)-selective transaminase from Halomonas elongata has been used to aminate small cyclic ketones. chimia.ch While a specific application for 4-fluorobutan-2-one (B8638378) is not mentioned, the broad substrate scope of engineered transaminases suggests this is a feasible route. chimia.ch Imine reductases (IREDs) are another class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. researchgate.net

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

| Transaminase | Asymmetric amination | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine |

| Imine Reductase | Asymmetric reduction of imines | α,β-unsaturated ketones (in a cascade) | Chiral primary, secondary, and tertiary amines |

| Amine Dehydrogenase | Reductive amination | α-hydroxy ketones | (S)-configured vicinal amino alcohols |

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

Enantioselective Reduction of Precursors

The enantioselective reduction of prochiral ketones is a fundamental method for preparing chiral alcohols, which can then be converted to chiral amines. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or, more commonly, through catalytic methods. wikipedia.org

Catalytic enantioselective reduction often employs transition metal catalysts with chiral ligands or organocatalysts. wikipedia.org For instance, oxazaborolidine catalysts are used with borane (B79455) for the reduction of simple ketones. wikipedia.org Transition metal-catalyzed transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid, is also a widely used technique. kanto.co.jpwikipedia.org

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis is a powerful strategy to create a specific stereoisomer. This approach involves reacting a prochiral substrate to generate a precursor molecule containing the necessary stereocenter for this compound. The control over stereochemistry is often achieved by using chiral auxiliaries, reagents, or catalysts.

One common strategy involves the diastereoselective functionalization of a molecule that already contains a stereocenter. For instance, methods like the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters can produce chiral aziridines with high diastereoselectivity (>97:3 dr). organic-chemistry.org These cyclic precursors can then be opened to yield chiral amines. Another advanced method is the catalyst-controlled diastereoselective synthesis of cyclic amines through intramolecular nitrene insertion into C-H bonds. organic-chemistry.orgnih.gov In such reactions, the choice of catalyst, for example, different dirhodium catalysts, can direct the reaction to favor the formation of one diastereomer over another. organic-chemistry.org While not specifically documented for a direct precursor to this compound, these methodologies represent the forefront of creating chiral amines and could be adapted for the synthesis of its precursors. The key principle is the creation of a diastereomeric transition state that energetically favors the formation of the desired stereoisomer.

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomers. libretexts.org Since enantiomers possess identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can thus be separated. libretexts.orgaklectures.com

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. The resulting products are two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

For example, in the resolution of a structurally related compound, (2R)-3,3-difluorobutan-2-amine, co-crystallization with (-)-di-p-toluoyl-D-tartaric acid is used to preferentially precipitate the salt of the (2R)-enantiomer from an ethanol/water mixture. smolecule.com A similar strategy could be employed for the resolution of racemic 4-fluorobutan-2-amine, where the appropriate choice of chiral acid and solvent system would be critical for efficient separation. After separation by crystallization, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Table 1: Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Di-p-toluoyl-D-tartaric acid | Chiral Acid |

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govsu.se For amines, lipases are commonly used to catalyze the enantioselective acylation of the amine. researchgate.net

One of the most effective and widely used enzymes for this purpose is Candida antarctica lipase (B570770) B (CALB), often immobilized and sold under trade names like Novozym-435. nih.gov In a typical kinetic resolution of a racemic amine, CALB will selectively acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor like ethyl acetate, leaving the desired (S)-enantiomer unreacted. nih.govmdpi.com The resulting acylated amine (amide) can then be easily separated from the unreacted amine due to differences in their chemical and physical properties.

Research on the resolution of the analogous compound (2R)-3,3-difluorobutan-2-amine has shown that Candida antarctica lipase B can catalyze the selective acylation of the (2S)-enantiomer, leaving the (2R)-amine unreacted with a 98% enantiomeric excess. smolecule.com This high selectivity underscores the potential of enzymatic methods for producing enantiopure fluoro-amines.

Table 2: Example of Enzymatic Kinetic Resolution Findings for a Related Fluoroamine

| Enzyme | Substrate | Acyl Donor | Selectivity | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CALB) | Racemic 3,3-difluorobutan-2-amine | Vinyl acetate | Selective acylation of (2S)-enantiomer | 98% for unreacted (2R)-amine | smolecule.com |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), are powerful analytical and preparative tools for separating enantiomers. nih.gov CSPs are themselves chiral and interact differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated with phenylcarbamate derivatives, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. koreascience.krmdpi.com For the separation of a related compound, (2R)-3,3-difluorobutan-2-amine, a polysaccharide-based column (Chiralpak AD-H) was effective in separating the enantiomers using a hexane/isopropanol mobile phase. smolecule.com The separation factor (α) was 1.32, indicating good separation efficiency. smolecule.com For analysis, amines are often derivatized with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to allow for highly sensitive fluorescence detection. koreascience.kr

Table 3: Typical Chromatographic Conditions for Enantioseparation of Fluoro-amines

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection | Application | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Isopropanol | UV/Fluorescence | Analytical & Preparative Separation | smolecule.com |

Advanced Spectroscopic Characterization for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms at a stereocenter, known as the absolute configuration, is a fundamental requirement in stereochemistry. For this compound, advanced spectroscopic techniques are indispensable for unambiguous assignment.

Chiroptical Methods for Stereochemical Elucidation

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for elucidating the stereochemistry of chiral compounds.

The application of chiroptical spectroscopy to simple amines like this compound can be challenging due to the lack of a strong chromophore near the stereocenter. To overcome this, derivatization with a chromophoric reagent is a common strategy. For instance, reacting the amine with a reagent like 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA) forms a chiral imine, which exhibits a distinct CD signal. The sign of this induced CD signal can be correlated to the absolute configuration of the amine. Another approach involves using a supramolecular host, such as a copper(II) complex, which forms a ternary complex with the chiral amine guest, inducing a measurable CD spectrum without the need for covalent derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers. This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, therefore, distinct chemical shifts in the NMR spectrum.

For this compound, several CDAs are applicable. A widely used example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. Reaction of the amine with (R)- and (S)-MTPA produces diastereomeric amides. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter, the absolute configuration can be determined based on established empirical models.

Given that this compound contains a fluorine atom, ¹⁹F NMR spectroscopy offers a particularly sensitive and clean method for analysis. The use of fluorine-containing CDAs, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) or chiral α-fluorinated phenylacetic phenylselenoester (FPP), allows for the determination of absolute configuration by comparing experimental and DFT-calculated ¹⁹F NMR chemical shift differences. Other effective agents for chiral amines include BINOL-based derivatives, which can act as chiral solvating agents, causing peak separation in the ¹H and ¹⁹F NMR spectra without covalent bond formation.

Table 1: Selected Chiral Derivatizing Agents (CDAs) for NMR Analysis of Chiral Amines

| Chiral Derivatizing Agent (CDA) | Principle of Operation | Typical Application | Reference |

|---|---|---|---|

| Mosher's Acid (MTPA) | Forms diastereomeric amides, analysis of Δδ (δS-δR) in ¹H NMR. | Determination of absolute configuration of alcohols and amines. | |

| (S)-BINOL Derivatives | Forms diastereomeric complexes via hydrogen bonding (as a Chiral Solvating Agent). | Determination of enantiomeric purity of primary and secondary amines via ¹H and ¹⁹F NMR. | |

| 2-Formylphenylboronic acid with (R)-BINOL | Forms a three-component diastereomeric iminoboronate ester. | Determination of enantiomeric purity of primary amines by ¹H NMR. | |

| α-Fluorinated Phenylacetic Phenylselenoester (FPP) | Forms diastereomeric amides, analysis of Δδ in ¹⁹F NMR compared to DFT calculations. | Determination of absolute configuration of primary amines. |

Chromatographic Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic techniques are the most widely used methods for determining ee due to their high accuracy and resolution.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. For a compound like this compound, direct analysis may be possible, but it is common to first derivatize the amine to increase its volatility and improve chromatographic performance. A common derivatization is the formation of a trifluoroacetyl (TFA) amide.

The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated areas of the two separated peaks.

Table 2: Typical Parameters for Chiral GC Analysis of Amines

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Derivatization | To increase volatility and improve separation. | Trifluoroacetylation (TFA) | |

| Column (CSP) | Stationary phase that enables chiral recognition. | Cyclodextrin-based (e.g., Chirasil-L-Val, MTBCD) | |

| Carrier Gas | Mobile phase in GC. | Hydrogen or Helium | |

| Detector | Device to detect compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Temperature Program | Controls column temperature during the run. | Isothermal or gradient, typically 90-190 °C. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent method for enantiomeric separation in the pharmaceutical industry. It can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally unstable. Two primary strategies are used for chiral HPLC: direct and indirect separation.

Direct separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a broad range of chiral compounds, including amines. The enantiomers of this compound would be passed through the column, and their differential interactions with the CSP would lead to separation. For basic compounds like amines, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.

Indirect separation involves pre-column derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Reagents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used, which not only create diastereomers but also add a fluorogenic tag, enabling highly sensitive fluorescence detection.

Table 3: Common Strategies for Chiral HPLC Analysis of Amines

| Method | Chiral Stationary Phase (CSP) | Mobile Phase (Typical) | Detection | Reference |

|---|---|---|---|---|

| Direct (Normal Phase) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | Hexane/2-Propanol or Hexane/Ethanol with 0.1% Diethylamine | UV | |

| Direct (Reversed Phase) | Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water or Acetonitrile/Water with acid/base modifier | UV, MS | |

| Indirect (Normal or Reversed Phase) | Standard achiral C18 or silica (B1680970) column (post-derivatization) | Varies based on derivative properties | UV, Fluorescence |

Stereochemical Stability and Racemization Pathways of this compound

The stereochemical stability of a chiral compound refers to its ability to resist racemization—the conversion of a pure enantiomer into an equal mixture of both enantiomers. Under standard storage conditions (neutral pH, ambient temperature), the stereocenter of this compound is considered stable. The carbon-amine and carbon-carbon single bonds that define the chiral center are robust.

Racemization requires a chemical pathway that allows for the temporary loss of chirality at the stereocenter, typically through the formation of a planar, achiral intermediate. For an amine, this could theoretically occur under harsh conditions:

Via Imine Formation: In the presence of a strong base and an oxidizing agent, the amine could be converted to an achiral imine (C=N bond). Subsequent reduction would regenerate the amine as a racemic mixture.

Via SN1 Reaction: If the amine group were protonated and converted into a good leaving group (a highly unlikely process), an SN1-type reaction could proceed through a planar carbocation intermediate, leading to racemization.

The presence of the fluorine atom at the 4-position is unlikely to directly labilize the stereocenter at the 2-position. The carbon-fluorine bond is very strong and generally unreactive. While reactions involving fluoride (B91410) displacement can occur, they typically require specific and potent reagents. Some reactions involving organozinc compounds have shown C-F bond functionalization, but this process can proceed with either retention of configuration or some erosion of enantiomeric excess, rather than complete racemization. Therefore, pathways involving the C-F bond are not considered significant routes for racemization under normal conditions.

Reactivity and Mechanistic Studies of S 4 Fluorobutan 2 Amine

Reactivity of the Amine Functionality

The amine group in (S)-4-Fluorobutan-2-amine is a key site for a variety of chemical transformations. As a primary amine, it readily participates in reactions typical of this functional group, including N-alkylation and N-acylation, leading to the formation of a diverse range of derivatives. smolecule.com

N-Alkylation and N-Acylation Reactions

N-alkylation of amines involves the reaction with alkyl halides. ucalgary.ca While primary amines can be selectively mono-N-alkylated to produce secondary amines, the resulting secondary amine is often more nucleophilic than the starting primary amine. google.com This can lead to subsequent alkylation, yielding tertiary amines and even quaternary ammonium (B1175870) salts, often resulting in a mixture of products. ucalgary.cagoogle.com To achieve selective mono-alkylation, specific strategies and reaction conditions are often necessary. google.comorganic-chemistry.org For instance, the use of a large excess of the primary amine can favor the formation of the secondary amine. Another approach involves the use of protecting groups to prevent over-alkylation. google.com

N-acylation is a fundamental reaction for the protection of amine groups and the synthesis of amides. orientjchem.org This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). orientjchem.orglibretexts.org The reaction is generally efficient and chemoselective, affording the corresponding N-acylated products in good yields. orientjchem.org The high reactivity of acyl halides with amines makes this a common and straightforward method for amide synthesis.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Amines

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') | Excess amine, base catalyst ucalgary.cagoogle.com |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (R-CONH-R') | Base (e.g., DIEA), solvent (e.g., DCM) fishersci.it |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide (R-CONH-R') | Solvent-free or in various solvents orientjchem.org |

Note: This table presents generalized reaction conditions. Specific conditions for this compound may vary.

Formation of Amides and Carbamates

The synthesis of amides from this compound can be readily achieved through its reaction with carboxylic acids or their derivatives. researchgate.net A common method involves the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), which activates the carboxylic acid to facilitate the reaction with the amine. fishersci.it Other activating agents include uronium salts like HATU and HBTU. fishersci.it The reaction of an amine with an acyl chloride is also a direct and widely used method for amide bond formation. libretexts.org

Carbamates are another important class of compounds that can be synthesized from amines. nih.gov One common route involves the reaction of the amine with a chloroformate. organic-chemistry.org Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates under mild conditions. organic-chemistry.org Another approach is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable catalyst or reagent. organic-chemistry.org The formation of carbamates is often employed to create prodrugs of amine-containing pharmaceuticals, as it can enhance their lipophilicity and modify their pharmacokinetic properties. nih.gov

Table 2: Common Reagents for Amide and Carbamate Synthesis from Amines

| Target Compound | Reagent Class | Specific Examples |

|---|---|---|

| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Amide | Acid Anhydrides | Acetic anhydride orientjchem.org |

| Amide | Coupling Agents | DCC, EDC, HATU, HBTU fishersci.it |

| Carbamate | Chloroformates | Ethyl chloroformate, Benzyl chloroformate organic-chemistry.org |

| Carbamate | Dicarbonates | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org |

| Carbamate | Three-component | CO₂, Alkyl Halide, Base organic-chemistry.org |

Stereospecificity in Amine Transformations

Reactions involving the chiral center of this compound can proceed with varying degrees of stereoselectivity and stereospecificity. masterorganicchemistry.com A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comslideshare.net For instance, in an S_N2 reaction at a chiral center, a complete inversion of configuration is typically observed. cas.cn

The stereochemical outcome of reactions at the amine functionality depends on the reaction mechanism. masterorganicchemistry.com If the reaction does not directly involve the chiral carbon, the stereochemistry is generally retained. However, if the reaction conditions lead to the formation of an intermediate where the chirality can be lost, a mixture of stereoisomers may be obtained. For transformations of this compound, it is crucial to consider the potential for racemization or epimerization, especially if the reaction proceeds through a planar intermediate or under conditions that can facilitate proton exchange at the chiral center. Research on analogous chiral amines has shown that the choice of reagents and reaction conditions can significantly influence the stereochemical integrity of the product. nih.gov

Reactions Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards nucleophilic substitution. cas.cnchemguide.co.uk However, under specific conditions, the C-F bond in molecules like this compound can be induced to react.

Nucleophilic Substitution Reactions at the Fluorinated Carbon

Direct intermolecular nucleophilic substitution of the fluorine atom in simple alkyl fluorides is challenging due to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. cas.cnchemguide.co.uk The reactivity order for alkyl halides in S_N2 reactions is generally R-I > R-Br > R-Cl >> R-F. chemguide.co.uk

However, intramolecular nucleophilic substitution reactions of alkyl fluorides can occur, particularly when forming five- or six-membered rings. cas.cnorganic-chemistry.org These reactions are influenced by the nature of the nucleophile, with hard nucleophiles like oxygen and nitrogen being more effective. cas.cnorganic-chemistry.org The reaction proceeds via an intramolecular S_N2 mechanism, resulting in a complete inversion of configuration at the carbon center. cas.cn In the context of this compound, a suitably positioned internal nucleophile could potentially displace the fluorine atom. Furthermore, the presence of hydrogen-bond donor solvents, such as water, has been shown to activate alkyl fluorides towards bimolecular nucleophilic substitution by stabilizing the transition state. researchgate.net While less common, nucleophilic aromatic substitution can occur where fluorine acts as a leaving group, especially when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com

Metal-Mediated Transformations of the C-F Bond

The activation and transformation of C-F bonds can also be achieved through the use of transition metal complexes. researchgate.netccimc.eu These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. mdpi.com Both early and late transition metals have been investigated for their ability to mediate C-F bond activation. ccimc.eu

Recent advances have also highlighted the potential of main group metals, such as s-block elements, aluminum, gallium, and zinc, to activate C-F bonds. rsc.org These transformations can proceed through various mechanisms, including heterobimetallic cooperativity or the use of low-valent main group metal complexes. rsc.org Additionally, metalloenzymes have been shown to catalyze the cleavage of C-F bonds, often involving high-valent metal-oxo species. nih.gov While specific studies on the metal-mediated C-F bond transformations of this compound are not extensively reported, the general principles of C-F activation provide a framework for potential synthetic applications.

Mechanistic Investigations of Key Transformations

Understanding the precise reaction mechanisms of chiral molecules like this compound is fundamental to controlling their reactivity and designing new synthetic methodologies. The presence of both a stereocenter and a fluorine atom imparts unique chemical properties, making mechanistic studies crucial for predicting reaction outcomes, optimizing conditions, and developing novel applications. Key transformations involving this amine, such as nucleophilic substitution and reactions at the amino group, are often investigated through a combination of kinetic analysis and isotopic labeling experiments to build a detailed picture of the reaction pathways.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the sequence of steps in a reaction mechanism, identifying the rate-determining step, and understanding the influence of various factors like catalysts, solvents, and temperature on the reaction rate. For this compound, typical reactions studied would include nucleophilic substitutions, where the fluorine atom acts as a leaving group, and acylations at the amine. smolecule.com

Detailed research into analogous reactions provides a framework for understanding these pathways. For instance, the kinetics of CO2 absorption by aqueous solutions of primary and secondary amines have been extensively studied, revealing a zwitterionic mechanism where a CO2-amine zwitterion is formed, followed by a base-catalyzed deprotonation. utwente.nl Kinetic data for such processes are typically summarized by determining the reaction order with respect to each reactant and calculating the corresponding rate constants.

A hypothetical kinetic study for the N-acetylation of this compound with acetic anhydride could be designed to determine the rate law of the reaction. By systematically varying the initial concentrations of the amine and the acylating agent and measuring the initial reaction rate, the order of the reaction with respect to each component can be established.

Table 1: Hypothetical Kinetic Data for the N-Acetylation of this compound This table is illustrative and based on typical kinetic experiments for amine acylation.

| Experiment | Initial [this compound] (mol/L) | Initial [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can follow the label's position in the products and intermediates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. pearson.com A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pearson.com

For this compound, a deuterium labeling study could be employed to investigate the mechanism of an elimination reaction, for instance. If a base-induced elimination of hydrogen fluoride were to be studied, one could synthesize a version of the molecule with deuterium atoms at the C1, C3, or C5 positions.

Consider a hypothetical elimination reaction where the C-H bond at the C3 position is broken in the rate-limiting step. By comparing the reaction rate of the normal compound with a C3-deuterated analogue, a primary kinetic isotope effect would be expected.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) in the Elimination Reaction of Deuterated this compound Analogs This table is illustrative, demonstrating the principles of KIE studies.

| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| This compound | kH | - | Reference reaction. |

| (S)-4-Fluoro-3-deutero butan-2-amine | kD | ~5-7 | C-H bond cleavage at C3 is part of the rate-determining step (e.g., E2 mechanism). princeton.edu |

| (S)-4-Fluoro-1,1,1-trideutero butan-2-amine | kD | ~1.0 | C-H bond cleavage at C1 is not involved in the rate-determining step (secondary isotope effect). |

A large KIE value (typically > 2) for the C3-deuterated substrate would strongly support a mechanism where the C-H bond at the C3 position is cleaved in the slowest step, characteristic of a concerted E2 elimination pathway. pearson.com Conversely, a KIE value near 1.0 would indicate that the C-H bond is not broken in the rate-determining step, suggesting alternative mechanisms such as an E1 pathway involving a carbocation intermediate. Such isotopic labeling experiments are indispensable for distinguishing between plausible mechanistic pathways. numberanalytics.comslideshare.net

Computational Chemistry and Theoretical Studies on S 4 Fluorobutan 2 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational study to understand the three-dimensional structure and flexibility of a molecule. For (S)-4-Fluorobutan-2-amine, this would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

To determine the preferred conformations of this compound, researchers would typically employ high-level quantum mechanical methods. Ab initio and Density Functional Theory (DFT) calculations are standard approaches for this purpose. These methods solve the Schrödinger equation (or a simplified form) to find the geometries of energy minima on the potential energy surface.

A systematic conformational search would be performed by rotating the single bonds of the molecule, particularly the C-C and C-N bonds. For each starting geometry, a geometry optimization would be carried out to find the nearest local energy minimum. The relative energies of these conformers would then be calculated to determine their thermodynamic populations at a given temperature.

Table 1: Illustrative Template for Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conformer 1 (Lowest Energy) | e.g., B3LYP/6-311++G(d,p) | 0.00 | Data not available |

| Conformer 2 | e.g., B3LYP/6-311++G(d,p) | Data not available | Data not available |

| Conformer 3 | e.g., B3LYP/6-311++G(d,p) | Data not available | Data not available |

| ... | ... | ... | ... |

This table is a template. No published data is available for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms based on a force field, MD can explore the conformational space and reveal how the molecule behaves in different environments (e.g., in a vacuum or in a solvent).

An MD simulation would start with an optimized geometry of the molecule. The system would then be heated to a desired temperature and allowed to evolve over a period of nanoseconds or longer. Analysis of the simulation trajectory would reveal the accessible conformations, the frequency of transitions between them, and the flexibility of different parts of the molecule.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.

Charge Distribution and Electrostatic Potentials

DFT calculations can be used to determine the distribution of electron density within the molecule. This information is often visualized using an electrostatic potential (ESP) map, which shows regions of positive and negative electrostatic potential on the molecular surface. The ESP map is a valuable tool for predicting how the molecule will interact with other molecules, such as in receptor binding or solvation. For this compound, one would expect a region of negative potential around the electronegative fluorine and nitrogen atoms and regions of positive potential around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Illustrative Template for Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Method/Basis Set | Energy (eV) |

| HOMO | e.g., B3LYP/6-311++G(d,p) | Data not available |

| LUMO | e.g., B3LYP/6-311++G(d,p) | Data not available |

| HOMO-LUMO Gap | e.g., B3LYP/6-311++G(d,p) | Data not available |

This table is a template. No published data is available for this compound.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts and coupling constants. These calculated spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectroscopy is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of molecules. arxiv.orgcore.ac.uk For this compound, these calculations can elucidate its conformational landscape and vibrational modes. The process typically involves geometry optimization of the molecule's structure to find its lowest energy conformation, followed by the calculation of harmonic vibrational frequencies. kfupm.edu.sa DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. physchemres.orgnih.gov

The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes of interest include the C-F stretching vibration, N-H stretching and bending modes of the amine group, and various C-H and C-C bond vibrations. nih.gov Theoretical spectra are often generated by fitting the calculated frequencies and intensities to Lorentzian or Gaussian functions, which allows for direct comparison with experimental FT-IR and FT-Raman spectra. scifiniti.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | 3450 | Medium | Weak |

| N-H Symmetric Stretch | 3360 | Medium | Weak |

| C-H Stretch (Aliphatic) | 2970-2880 | Strong | Strong |

| N-H Scissoring | 1610 | Medium | Weak |

| C-H Bending | 1460-1370 | Medium | Medium |

| C-F Stretch | 1150 | Strong | Medium |

| C-N Stretch | 1080 | Medium | Weak |

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structure elucidation, and theoretical calculations of NMR chemical shifts are invaluable for assigning experimental spectra and understanding electronic structure. rsc.org For chiral fluorinated molecules like this compound, ¹H, ¹³C, and especially ¹⁹F NMR are important. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. nsf.gov The choice of functional (e.g., ωB97XD, B3LYP) and basis set significantly impacts the accuracy of the predicted chemical shifts. nih.govnsf.gov Calculations are often performed on geometries previously optimized at a suitable level of theory. The computed isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, according to the equation δ = σ_ref - σ_iso. scm.comnih.gov

Theoretical ¹⁹F NMR chemical shift calculations are particularly sensitive to the electronic environment, making them a powerful probe for studying the effects of molecular conformation and intermolecular interactions. nih.gov Computational studies can aid in the chiral analysis of fluorinated amines by predicting the chemical shift differences that might arise upon interaction with a chiral solvating agent. nih.govresearchgate.net

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift ranges for analogous structures.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | H on C2 | 3.1 |

| ¹H | H on C4 | 4.5 |

| ¹H | H in NH₂ | 1.5 |

| ¹³C | C1 (CH₃) | 22.0 |

| ¹³C | C2 (CH-NH₂) | 50.0 |

| ¹³C | C3 (CH₂) | 35.0 |

| ¹³C | C4 (CH₂-F) | 82.0 |

| ¹⁹F | F on C4 | -220.0 |

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. rsc.org For this compound, theoretical studies can elucidate its reactivity as a nucleophile or a base in various organic transformations.

Transition State Analysis for Stereoselective Reactions

In stereoselective reactions, the chiral nature of this compound can direct the formation of a specific stereoisomer. Understanding the origin of this selectivity requires a detailed analysis of the transition states (TS) for the competing reaction pathways. nih.gov Computational methods, particularly DFT, are used to locate the geometry of these transition states on the potential energy surface. dntb.gov.ua

A transition state is a first-order saddle point, and its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for the pathways leading to different stereoisomers, one can predict the major product. For instance, in an acylation reaction with a chiral electrophile, calculations could model the four possible transition states to explain the observed diastereoselectivity. These models often reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsion, that stabilize one transition state over the others. nih.gov

Energetic Profiles of Reaction Pathways

An energetic profile, or reaction coordinate diagram, provides a comprehensive overview of the energy changes that occur during a chemical reaction. researchgate.net Computational methods are used to calculate the relative energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net

For a reaction involving this compound, such as a nucleophilic substitution where it acts as the nucleophile, the energetic profile would be constructed as follows:

Geometry Optimization: The structures of the reactants, any reaction intermediates, the transition state(s), and the products are optimized to find their minimum energy geometries.

Energy Calculation: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate energies. Solvation effects can be included using continuum solvation models (e.g., PCM) to better simulate reaction conditions. liverpool.ac.uk

These profiles are crucial for understanding reaction kinetics and thermodynamics, explaining why a particular pathway is favored, and guiding the design of more efficient synthetic routes. mdpi.com

S 4 Fluorobutan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Fluorinated Scaffolds via Derivatization

The primary amine functionality of (S)-4-Fluorobutan-2-amine serves as a versatile handle for derivatization, allowing for its incorporation into a wide array of more complex molecular architectures. These derivatizations are foundational for creating novel fluorinated scaffolds with potential applications in medicinal chemistry and materials science.

Preparation of Chiral Fluoro-amides and Fluoro-imines

The synthesis of amides and imines represents a fundamental transformation of primary amines, converting them into key intermediates for further synthetic elaborations.

Fluoro-amides: Chiral fluoro-amides can be readily prepared from this compound through standard acylation reactions. The most common methods involve the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). nih.gov Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents. These reactions are typically high-yielding and proceed without racemization of the stereocenter. The resulting amides are often stable, crystalline compounds that can serve as precursors for more complex structures or as ligands themselves. General methods for amide synthesis from esters have also been developed, which can be applied to chiral substrates, often proceeding with high yield and no observed racemization. nih.govresearchgate.net

Fluoro-imines: Imines, or Schiff bases, are formed through the condensation reaction of this compound with an aldehyde or a ketone. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org Solvent-free, mechanochemical methods have been shown to be highly effective for the synthesis of fluorinated imines derived from chiral amines, often resulting in excellent yields in very short reaction times. nih.gov The resulting chiral fluoro-imines are versatile intermediates, for instance, they can be reduced to secondary amines or act as electrophiles for the addition of nucleophiles.

Below is a representative table of reaction conditions for imine formation based on general procedures with chiral amines.

| Carbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehyde | Primary Amine | None, Microwave | Aldimine | High | organic-chemistry.org |

| Fluorinated Benzaldehyde | Chiral Benzylamine | Manual Grinding, RT, 15 min | Chiral Fluoro-imine | 85-98% | nih.gov |

| Ketone | Primary Amine | Acid Catalyst, Reflux | Ketimine | Good-Excellent | masterorganicchemistry.comlibretexts.org |

| Aldehyde | Benzylamine | Solvent-free, RT | Aldimine | ~95% | scirp.org |

This table illustrates general conditions and typical yields for imine formation reactions involving chiral amines and various carbonyl partners.

Construction of Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The incorporation of fluorine into these scaffolds can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties. This compound is a key starting material for creating chiral fluorinated N-heterocycles.

One common strategy involves an intramolecular cyclization. For example, the amine can be derivatized with a molecule containing a suitable electrophilic center and a leaving group, setting the stage for an intramolecular nucleophilic substitution to form a ring. This approach is widely used for the synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines. organic-chemistry.org For instance, a derivative of this compound could undergo an intramolecular aza-Michael reaction to form a substituted pyrrolidine. nih.gov The synthesis of pyrrolidines can be achieved through various methods, including the cyclization of amino alcohols or the ring-opening of donor-acceptor cyclopropanes with primary amines followed by cyclization. organic-chemistry.orgorganic-chemistry.org These strategies allow for the construction of highly functionalized and stereochemically defined five-membered rings.

Role in the Asymmetric Synthesis of Complex Organic Molecules

Beyond its use as a structural component, the inherent chirality of this compound is exploited to control the stereochemical outcome of reactions. It can be incorporated into ligands for metal catalysts or used as a transient chiral auxiliary to direct bond formations.

Incorporation into Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, transferring stereochemical information from the ligand to the substrate via a metal center. Amines are common features in many privileged ligand scaffolds. This compound can be elaborated into more complex structures, such as bisphosphine or P,N-type ligands, for use in transition-metal-catalyzed reactions like asymmetric hydrogenation. nih.govresearchgate.net The fluorine atom can influence the electronic properties of the ligand, potentially fine-tuning the catalyst's reactivity and selectivity. The development of new chiral ligands is a key area of research for enabling efficient and highly enantioselective chemical transformations. nih.gov

Use as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This compound can be converted into an amide with a prochiral carboxylic acid. The resulting chiral amide can then undergo diastereoselective reactions, such as enolate alkylation. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product. This strategy is a powerful and reliable method for controlling stereochemistry in synthesis. researchgate.net

Asymmetric Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol is a central goal of organic synthesis. Chiral amines and their derivatives are pivotal in many organocatalytic and metal-catalyzed reactions to achieve this.

Carbon-Carbon Bond Formation: Derivatives of this compound can be used to catalyze or mediate classic C-C bond-forming reactions. For example, in a Michael addition, the chiral amine can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which then undergoes enantioselective conjugate addition by a nucleophile. organic-chemistry.org This organocatalytic approach is a cornerstone of modern asymmetric synthesis. Similarly, in aldol reactions, the chiral amine can form an enamine intermediate with a ketone or aldehyde, which then reacts with another carbonyl compound with high stereoselectivity.

Carbon-Heteroatom Bond Formation: The construction of chiral C-N bonds is fundamental to the synthesis of many biologically active molecules. The aza-Michael reaction, or the conjugate addition of an amine to an activated olefin, is a direct method for forming C-N bonds. nih.gov When mediated by a chiral catalyst derived from a molecule like this compound, this reaction can be rendered highly enantioselective. mdpi.com Furthermore, copper-catalyzed and other transition metal-catalyzed reactions provide powerful methods for C-N bond formation, where the use of a chiral amine-derived ligand can induce asymmetry. tcichemicals.comnih.gov

Future Directions and Emerging Research Avenues for S 4 Fluorobutan 2 Amine

Novel Synthetic Methodologies for Enhanced Enantioselectivity

The development of highly enantioselective synthetic routes to chiral amines is a cornerstone of modern organic chemistry. For (S)-4-Fluorobutan-2-amine, future research is likely to focus on methods that offer high yields, exceptional enantiomeric excess (ee), and operational simplicity.

One promising area is the advancement of asymmetric hydrogenation of fluorinated prochiral imines or enamines. acs.org Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine ligands, have shown great promise in the synthesis of chiral amines. acs.org Future work could involve the design of new ligands specifically tailored for the stereoselective reduction of precursors to this compound.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as transaminases and reductive aminases are capable of producing chiral amines with high enantiopurity under mild reaction conditions. nih.govresearchgate.net The engineering of novel transaminases with specificity for fluorinated ketones could provide a direct and efficient route to this compound.

| Methodology | Catalyst/Enzyme | Potential Precursor | Anticipated Enantioselectivity |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Diphosphine Ligand | 4-Fluorobutan-2-one (B8638378) imine | >95% ee |

| Biocatalytic Transamination | Engineered (S)-selective transaminase | 4-Fluorobutan-2-one | >99% ee |

| Organocatalytic Amination | Chiral Phosphoric Acid | Fluorinated alkene | >90% ee |

This table presents potential synthetic strategies and anticipated outcomes based on current research trends in asymmetric synthesis.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by its primary amine and the secondary C-F bond. While the amine functionality allows for standard transformations such as acylation, alkylation, and participation in the formation of heterocycles, the influence of the fluorine atom on its reactivity is an area ripe for exploration.

Future research could investigate the participation of the C-F bond in intramolecular reactions . For instance, under specific conditions, the amine could act as an internal nucleophile, potentially leading to the formation of fluorinated aziridines or other nitrogen-containing heterocycles. The reactivity of the C-H bonds adjacent to the fluorine-bearing carbon could also be explored in the context of C-H activation/functionalization reactions, opening up avenues for late-stage modification of the molecule.

Furthermore, the impact of the fluorine atom on the basicity and nucleophilicity of the amine group warrants a more detailed investigation. This understanding is crucial for its application in the synthesis of more complex molecules.

Advanced Spectroscopic and Computational Approaches

The unambiguous characterization of this compound and its derivatives is essential. While standard techniques like ¹H and ¹³C NMR are routinely used, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds. oxinst.comaiinmr.com The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to the local electronic environment, providing valuable structural information. wikipedia.org Future research could employ advanced NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, to fully elucidate the conformation and electronic structure of the molecule.

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound. For halogenated amines, fragmentation often involves cleavage of the carbon-halogen bond or alpha-cleavage adjacent to the amine. nih.govyoutube.com Detailed fragmentation studies of this compound could aid in its identification in complex mixtures.

Computational chemistry offers a powerful means to complement experimental studies. researchgate.net Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, infrared vibrational frequencies, and chiroptical properties like optical rotation and electronic circular dichroism. nih.govrsc.orgnih.govresearchgate.net Such calculations can aid in the assignment of absolute configuration and the understanding of the conformational preferences of this compound.

| Technique | Information Gained | Potential Research Focus |

| ¹⁹F NMR Spectroscopy | Electronic environment of the fluorine atom, stereochemistry | Correlation of ¹⁹F chemical shift with molecular conformation and intermolecular interactions |

| Mass Spectrometry | Molecular weight and fragmentation pathways | Elucidation of fragmentation mechanisms for fluorinated aliphatic amines |

| Computational Chemistry | Predicted spectroscopic data, conformational analysis | Development of accurate computational models for predicting chiroptical properties of chiral fluoroamines |

This table outlines the application of advanced analytical and computational methods for the in-depth characterization of this compound.

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly important in the chemical industry. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.

As mentioned earlier, biocatalysis is a key green technology. nih.gov The use of enzymes can reduce the need for heavy metal catalysts and harsh reaction conditions. researchgate.net Another avenue is the exploration of catalytic C-F bond formation using more sustainable fluorinating agents. rsc.orgrsc.org While many current fluorination methods rely on stoichiometric reagents that generate significant waste, catalytic approaches offer a more atom-economical alternative.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Biocatalysis | Enzymatic synthesis from a prochiral ketone | High selectivity, mild conditions, reduced waste |

| Atom Economy | Catalytic C-F bond formation and C-H functionalization | Reduced use of stoichiometric reagents |

| Safer Solvents | Use of water or bio-based solvents in synthesis | Reduced environmental impact and improved safety |

| Process Intensification | One-pot synthetic procedures | Fewer unit operations, less waste, higher efficiency |

This table illustrates the application of green chemistry principles to the synthesis and transformation of this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-4-Fluorobutan-2-amine be optimized to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination of 4-fluorobutan-2-one using chiral catalysts (e.g., (R)- or (S)-BINAP with transition metals like ruthenium). Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is also effective. Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and polarimetric analysis. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ ~ -200 ppm for CF) and NMR (doublet splitting for fluorine-coupled protons) confirm fluorine placement and amine proton environment.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 106.08 for CHFN).

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve (S)- and (R)-enantiomers. Retention time differences ≥2 min indicate high resolution .

Q. How does the chiral configuration of this compound influence its biological interactions?

- Methodological Answer : The (S)-enantiomer exhibits distinct binding affinities due to spatial alignment with chiral binding pockets in receptors (e.g., serotonin or dopamine transporters). Comparative assays using radiolabeled ligands (e.g., H-paroxetine for serotonin transporters) reveal enantiomer-specific IC values. Molecular docking simulations (AutoDock Vina) can predict stereospecific hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound across receptor assays be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (pH, temperature) or receptor isoform variability. Standardize protocols using:

- Uniform buffer systems (e.g., Tris-HCl at pH 7.4).

- Cell lines with homogeneous receptor expression (e.g., HEK-293T transfected with human SERT).

- Control compounds (e.g., fluoxetine for serotonin transporters) to normalize inter-laboratory variability. Meta-analysis of datasets using ANOVA or mixed-effects models can identify confounding variables .

Q. What experimental designs are optimal for studying enantiomer-specific effects on neurotransmitter systems?

- Methodological Answer :

- In vitro : Use brain slice electrophysiology (patch-clamp) to measure presynaptic dopamine release in the presence of (S)- vs. (R)-enantiomers.

- In vivo : Microdialysis in rodent striatum coupled with LC-MS/MS quantifies extracellular dopamine levels post-administration.

- Behavioral assays : Tail-flick test (pain response) and forced swim test (depression models) compare enantiomer efficacy. Always include racemic controls and blinded analysis to reduce bias .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDE) for N-H and C-F bonds (Gaussian 16, B3LYP/6-31G**) to predict oxidative susceptibility.

- Molecular Dynamics (MD) : Simulate liver microsomal environments (CHARMM force field) to identify cytochrome P450 binding hotspots.

- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., N-dealkylation) and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.